Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate
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Description
Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C15H19NO4S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization
The research by Guillaneuf et al. (2010) introduces a novel compound for nitroxide-mediated photopolymerization (NMP), highlighting its potential in the creation of polymeric materials through a controlled process. This compound is efficient as a photoinitiator and demonstrates significant changes in photophysical properties under UV irradiation, making it a valuable tool in polymer science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Fluorescence Properties
Kim et al. (2021) synthesized derivatives of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and explored their photophysical properties, revealing unique luminescence characteristics influenced by specific substituents. This study provides insights into the molecular design for enhanced fluorescence applications (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Liquid Crystalline and Fluorescence Properties
Muhammad et al. (2016) examined the synthesis and properties of methyl 4-(4-alkoxystyryl)benzoates, revealing their thermal stability and liquid crystalline behavior. Their research contributes to the development of materials with potential applications in display technologies and optical devices (Muhammad, Nazir, Hameed, & Bechtold, 2016).
Synthetic Methodologies
Hong-xiang (2012) reported on the synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of bisbibenzyls, highlighting the optimization of reaction conditions for improved yield. This work aids in the production of natural products with biological activities (Hong-xiang, 2012).
Properties
IUPAC Name |
methyl 4-[(3-methoxythiolan-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-19-14(18)12-5-3-11(4-6-12)13(17)16-9-15(20-2)7-8-21-10-15/h3-6H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIUXFPSWDNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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